5-Bromo-4-fluoro-2-hydroxybenzyl alcohol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrFO2 |
|---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,10-11H,3H2 |
InChI Key |
CAVJCUHEEKQOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)CO |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 5 Bromo 4 Fluoro 2 Hydroxybenzyl Alcohol
Strategies for the Construction of the 5-Bromo-4-fluoro-2-hydroxybenzyl Alcohol Scaffold
The synthesis of this compound is not a trivial process and typically involves a sequence of carefully planned reactions to introduce the desired substituents onto the aromatic ring with the correct regiochemistry.
Multi-Step Organic Synthetic Routes
The creation of complex molecules from simpler starting materials is the essence of multi-step synthesis. youtube.com For this compound, a logical synthetic route would commence with a commercially available, less complex aromatic compound. A plausible pathway could start from 4-fluoro-2-hydroxybenzaldehyde. This precursor would then undergo electrophilic bromination to introduce the bromine atom at the C5 position, followed by the reduction of the aldehyde group to the corresponding benzyl (B1604629) alcohol. The sequence of these steps is crucial for achieving the desired product. Flow chemistry presents a modern approach to multi-step synthesis, allowing for the sequential transformation of starting materials through different reaction zones, which can improve yield, selectivity, and safety. syrris.jp
Halogenation Approaches: Bromination and Fluorination
The introduction of halogen atoms onto the aromatic ring is a key aspect of the synthesis of this compound.
Bromination: The bromine atom is typically introduced via an electrophilic aromatic substitution reaction. masterorganicchemistry.com Common brominating agents include molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst. nih.gov The regioselectivity of the bromination is directed by the existing substituents on the ring. The hydroxyl group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. In the case of a 4-fluoro-2-hydroxyphenyl precursor, both groups would direct the incoming electrophile (bromine) to the C5 position.
Fluorination: The introduction of fluorine can be more challenging. While direct fluorination is possible, it is often a highly reactive and less selective process. beilstein-journals.org A common strategy is to utilize nucleophilic aromatic substitution on a suitably activated precursor. beilstein-journals.org For instance, a nitro group at the desired position can be displaced by a fluoride (B91410) ion (e.g., from KF or CsF). organic-chemistry.org Another approach involves the use of deoxofluorinating reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor on a precursor with a hydroxyl group at the target position, although this is less common for aromatic systems. organic-chemistry.org
Reduction of Corresponding Aromatic Aldehyde Precursors
A highly effective and common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. guidechem.com In this case, 5-bromo-4-fluoro-2-hydroxybenzaldehyde (B1336769) serves as the direct precursor to the target molecule. cymitquimica.com This reduction can be achieved using a variety of reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, as it reduces aldehydes and ketones without affecting other functional groups like halogens or the aromatic ring. guidechem.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature. guidechem.com Another powerful reducing agent is Lithium aluminum hydride (LiAlH₄), which can also be used. However, it is much more reactive and less selective than NaBH₄. orgsyn.org
Table 1: Comparison of Reducing Agents for Aldehyde Reduction
| Reducing Agent | Formula | Solvent | Typical Conditions | Selectivity |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | 0°C to room temperature | High (reduces aldehydes/ketones) |
| Lithium Aluminum Hydride | LiAlH₄ | Tetrahydrofuran (B95107) (THF), Diethyl ether | 0°C to room temperature | Low (reduces most carbonyls) |
Application of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the synthesis of this compound, EAS is the primary method for introducing the bromine atom. The reaction proceeds through the attack of the electron-rich aromatic ring on an electrophile, in this case, a bromonium ion (Br⁺) or a polarized bromine molecule. youtube.com The existing substituents on the ring play a critical role in determining the position of the new substituent. Both the hydroxyl (-OH) and fluoro (-F) groups are ortho-, para-directing. Starting with a 4-fluoro-2-hydroxyphenyl derivative, both groups will direct the incoming bromine electrophile to the positions ortho and para to themselves. The position C5 is ortho to the fluorine and meta to the hydroxyl group, but due to the strong activating and directing effect of the hydroxyl group, bromination is highly favored at the positions ortho and para to it.
Nucleophilic Aromatic Substitution in Fluorination Strategies
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing a fluorine atom onto an aromatic ring. nih.gov This reaction is particularly effective when the ring is activated by strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to a good leaving group (like another halogen). beilstein-journals.org A potential synthetic strategy could involve starting with a precursor like 5-bromo-2-hydroxy-4-nitrobenzaldehyde. In this molecule, the nitro group activates the ring for nucleophilic attack, allowing for the displacement of the nitro group by a fluoride ion from a source like potassium fluoride (KF). organic-chemistry.org The success of this reaction is dependent on the reaction conditions, including the solvent and temperature. nih.gov
Advanced Synthetic Techniques and Optimization
To improve the efficiency, yield, and environmental footprint of the synthesis of this compound, advanced techniques can be employed. Microwave-assisted synthesis can significantly reduce reaction times for both halogenation and reduction steps by rapidly heating the reaction mixture. Flow chemistry offers a continuous and controlled environment for multi-step syntheses, which can lead to higher yields and purity. syrris.jp The use of phase-transfer catalysts can enhance the efficiency of nucleophilic substitution reactions, particularly in fluorination steps where the fluoride salt may have low solubility in organic solvents. Furthermore, the development of novel catalysts and reagents continues to provide milder and more selective methods for the functionalization of aromatic compounds.
Catalytic Systems and Reaction Condition Tuning
The primary and most direct route to synthesizing this compound is through the reduction of its corresponding aldehyde, 5-bromo-4-fluoro-2-hydroxybenzaldehyde. This transformation is a standard procedure in organic synthesis, amenable to various catalytic systems. The choice of catalyst and reaction conditions is critical for achieving high yield and purity.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. The reaction conditions can be finely tuned for optimal performance.
Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of aromatic aldehydes. Other catalysts, such as platinum dioxide (PtO₂) or Raney nickel, can also be employed. The catalyst loading is typically between 5-10 mol%.
Reaction Conditions: The reaction is generally performed under a hydrogen atmosphere, with pressures ranging from atmospheric to 50 psi. The choice of solvent is crucial; common solvents include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF). The reaction temperature is typically maintained between room temperature and 60°C.
Hydride Reduction: An alternative to catalytic hydrogenation is the use of metal hydride reducing agents. These reagents are often preferred for smaller-scale laboratory syntheses due to their convenience.
Reducing Agents: Sodium borohydride (NaBH₄) is a mild and selective reducing agent capable of reducing aldehydes in the presence of other functional groups. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective.
Condition Tuning: These reactions are typically run at cooler temperatures, from 0°C to room temperature, to control the reaction rate and minimize side reactions. The choice of solvent depends on the reagent; NaBH₄ is often used in alcoholic solvents like methanol or ethanol, while LiAlH₄ requires anhydrous, non-protic solvents such as diethyl ether or THF.
The table below summarizes typical catalytic systems for the reduction of the precursor aldehyde.
| Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |
| 10% Pd/C | Ethanol | 25-40 | 1-3 atm H₂ | >95 |
| Sodium Borohydride (NaBH₄) | Methanol | 0-25 | Atmospheric | >95 |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 0-25 | Atmospheric | >90 |
This is an illustrative table based on general principles of aldehyde reduction.
Utilization of Flow Chemistry and Continuous Flow Reactors for Enhanced Synthesis
Flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org The reduction of 5-bromo-4-fluoro-2-hydroxybenzaldehyde to the corresponding alcohol is well-suited for adaptation to a continuous flow process.
A typical flow setup involves pumping a solution of the aldehyde and a hydrogen source through a heated, pressurized tube packed with a solid-supported catalyst (a packed-bed reactor).
Hydrogenation in Flow: A solution of the aldehyde in a suitable solvent (e.g., ethanol) can be mixed with a hydrogen stream and passed through a column containing a catalyst such as Pd/C. acs.org The use of a flow reactor allows for precise control over residence time, temperature, and pressure, leading to high conversion rates and selectivity. mdpi.com This method avoids the handling of large volumes of hydrogen gas and flammable solvents in a batch reactor, significantly improving process safety.
Borohydride Reduction in Flow: Alternatively, a stream of the aldehyde can be mixed with a stream of a reducing agent like NaBH₄ at a T-mixer. The combined stream then flows through a coil reactor to ensure sufficient residence time for the reaction to complete before being collected. This approach allows for rapid production and easy quenching of the reaction.
The benefits of using flow chemistry for this synthesis include rapid optimization of reaction conditions, reduced reaction times from hours to minutes, and the potential for straightforward scaling of production. acs.orgmdpi.com
Automated Synthesis Systems
Automated synthesis platforms integrate robotics and software to perform chemical reactions with high throughput and reproducibility. acs.org These systems are particularly valuable for optimizing reaction conditions and for the parallel synthesis of compound libraries.
For the synthesis of this compound, an automated platform could be programmed to:
Systematically screen a variety of catalysts, solvents, temperatures, and reducing agents.
Perform multiple small-scale reactions in parallel to quickly identify the optimal conditions for yield and purity.
Integrate online analysis (e.g., HPLC or mass spectrometry) to monitor reaction progress in real-time.
Once optimized, the automated system can be used for the reliable production of the target molecule, minimizing human error and exposure to hazardous chemicals.
Derivatization Reactions of this compound
This compound possesses three reactive sites: the primary alcohol, the phenolic hydroxyl group, and the aromatic ring with bromo and fluoro substituents. This functionality allows for a range of derivatization reactions.
Oxidation Reactions to Carbonyl Compounds and Carboxylic Acids
The primary alcohol group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) are effective for this transformation.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation). nih.gov
The table below illustrates the expected products from the oxidation of this compound.
| Reagent | Product | Functional Group Transformation |
| Pyridinium Chlorochromate (PCC) | 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | Alcohol to Aldehyde |
| Dess-Martin Periodinane (DMP) | 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | Alcohol to Aldehyde |
| Potassium Permanganate (KMnO₄) | 5-Bromo-4-fluoro-2-hydroxybenzoic acid | Alcohol to Carboxylic Acid |
| Chromic Acid (H₂CrO₄) | 5-Bromo-4-fluoro-2-hydroxybenzoic acid | Alcohol to Carboxylic Acid |
This is an illustrative table based on general principles of primary alcohol oxidation.
Reduction Strategies for Halogen Removal or Alcohol Functional Group Transformation
The bromo and fluoro substituents on the aromatic ring can be removed under specific reductive conditions, a process known as hydrodehalogenation.
Halogen Removal: Catalytic hydrogenation is a common method for hydrodehalogenation. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond, allowing for selective debromination. Using a catalyst like Pd/C with a hydrogen source (e.g., H₂ gas or a transfer agent like ammonium (B1175870) formate) would likely cleave the C-Br bond while leaving the C-F bond intact. Removing the highly stable C-F bond would require much harsher conditions or specialized catalysts. taylorandfrancis.com
Alcohol Group Transformation: While less common, the benzyl alcohol functional group can be reduced to a methyl group (hydrogenolysis). This typically requires more forceful conditions, such as high-pressure hydrogenation with a palladium catalyst.
Substitution Reactions Involving Halogen and Hydroxyl Groups
Both the hydroxyl groups and the bromine atom can participate in substitution reactions.
Substitution of the Alcohol Hydroxyl Group: The benzylic hydroxyl is a poor leaving group but can be activated to facilitate nucleophilic substitution. msu.edu Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to the corresponding benzyl chloride or benzyl bromide, respectively. youtube.com
Substitution of the Phenolic Hydroxyl Group: The phenolic hydroxyl can be alkylated, for example, via the Williamson ether synthesis, by first deprotonating it with a base (e.g., NaH or K₂CO₃) followed by reaction with an alkyl halide.
Substitution of the Bromine Atom: The bromine atom on the aromatic ring can be replaced via transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid (in the presence of a palladium catalyst and a base) could replace the bromine with a new carbon-carbon bond.
Cross-Coupling Reactions (e.g., Suzuki, Ullmann)
The presence of a bromine atom on the aromatic ring of 5-bromo-2-hydroxybenzyl alcohol enables its participation in various palladium- or copper-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the extension of the molecular framework.
Suzuki Coupling: While direct Suzuki coupling on 5-bromo-2-hydroxybenzyl alcohol is not extensively documented in readily available literature, the closely related precursor, 5-bromo-2-hydroxybenzaldehyde, readily undergoes this reaction. For instance, the palladium-catalyzed Suzuki reaction of 5-bromo-2-hydroxybenzaldehyde with phenylboronic acid proceeds to form a biphenyl (B1667301) derivative. researchgate.net This indicates the feasibility of activating the carbon-bromine bond for cross-coupling without significant interference from the hydroxyl or aldehyde groups. Given that the benzyl alcohol can be obtained by a simple reduction of the aldehyde, it is reasonable to infer that 5-bromo-2-hydroxybenzyl alcohol would be a suitable substrate for similar Suzuki couplings to introduce new aryl or vinyl substituents at the 5-position. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system.
Ullmann Reaction: The Ullmann reaction, a classic copper-catalyzed coupling method, is particularly useful for forming biaryl ethers or C-N bonds. organic-chemistry.org In a typical Ullmann-type reaction, an aryl halide like 5-bromo-2-hydroxybenzyl alcohol could be coupled with a phenol (B47542), an amine, or another nucleophile in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.org The "classic" Ullmann condensation involves the self-coupling of an aryl halide to form a symmetric biaryl. organic-chemistry.org For 5-bromo-2-hydroxybenzyl alcohol, this would theoretically yield a bibenzyl derivative. The "Ullmann-type" reactions, which are more common, involve coupling with a different nucleophile. organic-chemistry.org The phenolic and alcohol hydroxyl groups would likely require protection or careful selection of reaction conditions to prevent them from acting as competing nucleophiles.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl/Vinyl-2-hydroxybenzyl alcohol |
| Ullmann | Phenol / Amine | Cu(I) or Cu(II) catalyst, Base, Ligand | 5-Aryloxy/Amino-2-hydroxybenzyl alcohol |
Annulation Reactions and Heterocycle Formation
5-Bromo-2-hydroxybenzyl alcohol serves as a valuable precursor for the synthesis of various heterocyclic compounds through annulation reactions, where a new ring is fused onto the existing benzene (B151609) ring. The combination of the ortho-hydroxy and hydroxymethyl groups provides a reactive scaffold for cyclization.
The compound has been explicitly used as a starting material for synthesizing complex heterocyclic systems. For example, it is a key reagent in the preparation of 7-bromo-2,3-diphenyl-5H-imidazo[2,1-b] sigmaaldrich.comsmolecule.combenzoxazine. sigmaaldrich.com This transformation involves a multi-step process where the phenolic oxygen and the benzyl alcohol carbon are incorporated into a new oxazine (B8389632) ring fused to the original benzene ring. Benzoxazines are a class of heterocyclic compounds known for their utility in the formation of high-performance polymers. researchgate.netsemanticscholar.org
Another documented application is the synthesis of 6-bromo-2-octyl-4H-1,3,2-benzodioxaphosphorin 2-oxide. sigmaaldrich.com In this case, both the phenolic and the benzylic hydroxyl groups react with a phosphorus reagent to form a six-membered ring containing oxygen, phosphorus, and the aromatic carbons.
| Reagent(s) | Resulting Heterocycle | Class of Compound |
| 2-Amino-4,5-diphenylimidazole | 7-bromo-2,3-diphenyl-5H-imidazo[2,1-b] sigmaaldrich.comsmolecule.combenzoxazine | Fused Benzoxazine |
| Octylphosphonic dichloride | 6-bromo-2-octyl-4H-1,3,2-benzodioxaphosphorin 2-oxide | Benzodioxaphosphorin |
Reactions with Nucleophilic Reagents
The electrophilic character of 5-bromo-2-hydroxybenzyl alcohol allows it to react with various nucleophiles. The reaction can occur at the benzylic carbon or on the aromatic ring itself.
A significant reaction pathway involves the thermal generation of an ortho-quinone methide (o-QM) intermediate. researchgate.net This highly reactive species is formed by the formal dehydration of the benzyl alcohol moiety. The electrophilic exocyclic methylene (B1212753) group of the o-QM is then readily attacked by nucleophiles. This mechanism is central to the reaction of 2-hydroxybenzyl alcohols with indoles. researchgate.net For example, 5-bromo-2-hydroxybenzyl alcohol can react with indole (B1671886) derivatives to form 4-bromo-2-(1H-indol-3-ylmethyl)phenols. sigmaaldrich.comresearchgate.net The indole, a potent carbon nucleophile at the C3 position, attacks the intermediate o-QM to establish a new carbon-carbon bond. researchgate.net
Beyond the generation of o-QM, the bromine atom on the aromatic ring can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SₙAr) mechanism, although this typically requires harsh conditions or further activation of the ring. Reactions with nucleophiles like ammonia (B1221849) or hydroxide (B78521) can lead to the substitution of the bromine atom. smolecule.com The benzylic alcohol group can also react with nucleophiles, for instance, in esterification reactions with carboxylic acids or their derivatives. smolecule.com
| Nucleophile | Reaction Conditions | Intermediate | Product Type |
| Indole | Thermal | ortho-Quinone Methide | 4-Bromo-2-(1H-indol-3-ylmethyl)phenol |
| Ammonia | Liquid NH₃, Room Temp. | Meisenheimer Complex | 5-Amino-2-hydroxybenzyl alcohol |
| Hydroxide | Aqueous NaOH, 80-100°C | Meisenheimer Complex | 2,5-Dihydroxybenzyl alcohol |
Exploration of Structure Activity Relationships and Mechanistic Insights
Design and Synthesis of 5-Bromo-4-fluoro-2-hydroxybenzyl Alcohol Analogues
The systematic modification of the parent compound is a key strategy for elucidating structure-activity relationships (SAR). This involves the synthesis of various analogues to probe the importance of substituent position, halogen type, and other functional groups.
The synthesis of positional isomers and analogues with different halogenation patterns is fundamental to understanding the spatial and electronic effects of the halogen atoms. Research into related halogenated benzyl (B1604629) alcohols shows that the position of the halogen (e.g., ortho- vs. para-) significantly influences the compound's conformational preferences and intermolecular interactions. nih.govacs.org Replacing an ortho-hydrogen with a halogen atom can introduce a new intramolecular hydrogen bond contact (OH--X) that is more attractive than the weak interaction between the hydroxyl group and the aromatic ring. rsc.org
The choice of halogen (fluorine, chlorine, bromine, iodine) also plays a critical role. Studies on ortho-halogenated benzyl alcohols demonstrate that increasing the size of the halogen atom can influence the conformational landscape and the nature of dimerisation. rsc.org For instance, the energetic order of complexes can be dependent on the specific halogen present. acs.org Synthetic strategies often involve the direct halogenation of benzyl alcohol precursors using reagents like N-halosuccinimides or employing multi-step syntheses starting from halogen-rich intermediates to achieve the desired substitution pattern. mdpi.comnih.gov
| Analogue Type | Structural Modification Example | Key Synthetic Approach | Observed Influence |
|---|---|---|---|
| Positional Isomer | ortho-Chlorobenzyl alcohol vs. para-Chlorobenzyl alcohol | Selective chlorination of the corresponding benzyl alcohol | Alters intramolecular bonding and solvation preferences. acs.org |
| Halogen Variation | 2-Chlorobenzyl alcohol, 2-Bromobenzyl alcohol, 2-Iodobenzyl alcohol | Synthesis from corresponding ortho-halotoluenes | Influences the strength of the intramolecular OH--X bond and dimer stability. rsc.org |
| Multi-Halogenation | Introduction of multiple, different halogens on the aromatic ring | Multi-step synthesis using halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Creates highly functionalized scaffolds for further modification. nih.gov |
Modifying the position or number of hydroxyl groups on the benzyl alcohol ring allows for an investigation into the role of hydrogen bonding. The hydroxyl group is a primary site for forming strong O-H···O hydrogen bonds, which are critical in initiating crystallization and stabilizing crystal packing. nih.gov The synthesis of these analogues can be achieved through various methods, including the protection and deprotection of phenol (B47542) groups during the main synthetic route or by starting with differently hydroxylated precursors. For example, the synthesis of 5-Bromo-2-hydroxybenzyl alcohol itself serves as a template for creating isomers like 3-Bromo-2-hydroxybenzyl alcohol or dihydroxy analogues.
To further probe the molecule's interactions, diverse functional groups can be introduced. For example, replacing the benzyl bromide functional group in the synthesis of related compounds with other substituents allows for the exploration of a wider chemical space. nih.gov SAR studies on substituted benzyl alcohols have shown that adding alkyl or other halogen groups can be correlated with biological response through quantitative structure-activity relationship (QSAR) models. nih.gov These models often use molecular descriptors like the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant to quantify the effects of these modifications. nih.gov Such modifications are crucial for developing molecular probes to map out binding sites or to modulate the compound's properties.
Influence of Structural Features on Molecular Interactions
The structural features of halogenated benzyl alcohols, such as the hydroxyl group and the halogen substituents, are the primary drivers of their molecular interactions. These interactions can be both intramolecular, defining the molecule's preferred conformation, and intermolecular, governing its aggregation and crystal structure.
The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of strong, classic O-H···O hydrogen bonds. nih.gov The benzene (B151609) ring itself can participate in strong π···π stacking interactions. nih.gov Halogen atoms contribute significantly through halogen bonding (X···X), a result of the σ-hole phenomenon, and by acting as acceptors in weak C-H···X hydrogen bonds. nih.gov
| Structural Feature | Type of Interaction | Significance |
|---|---|---|
| Hydroxyl (-OH) Group | Strong Hydrogen Bonding (O-H···O) | Initiates crystallization and is crucial for molecular recognition. nih.gov |
| Aromatic Ring | π···π Stacking | A key interaction in the initial stages of molecular assembly. nih.gov |
| Halogen (Br, F) Atoms | Halogen Bonding (X···X), Weak Hydrogen Bonding (C-H···X) | Crucial for stabilizing the final crystal packing and influencing mechanical properties. nih.gov |
| ortho-Halogen | Intramolecular Hydrogen Bonding (OH--X) | Controls the conformational preference of the molecule. rsc.orgrsc.org |
Mechanistic Studies of Related Halogenated Benzyl Alcohols in Biological Systems
Understanding how halogenated benzyl alcohols interact within a biological context requires studying their engagement with biomolecules like enzymes and proteins.
The interactions of halogenated compounds within biological systems are often governed by the same principles of molecular recognition observed in crystal engineering. The ability of halogen atoms to form halogen bonds is a key factor in protein-ligand interactions. nih.gov The discovery and characterization of naturally occurring halogenating enzymes have highlighted the importance of specific halide binding sites within proteins. acs.org
In the context of a protein-ligand complex, the hydroxyl group of a benzyl alcohol analogue can form critical hydrogen bonds with amino acid residues in the binding pocket. Simultaneously, the halogen substituents can form specific halogen bonds or other non-covalent interactions, contributing to the binding affinity and selectivity. The orientation and stability of the ligand within the active site are determined by the sum of these interactions, including strong hydrogen bonds, π-stacking, and weaker halogen-involved contacts. nih.govrsc.org While specific enzyme interaction studies for this compound are not detailed, the principles derived from related halogenated molecules provide a robust framework for predicting its behavior.
Modulation of Enzyme Activity (e.g., related to neurodegenerative diseases)
The core structure of this compound, a substituted benzyl alcohol, is a recognized pharmacophore that can interact with various biological targets. In the context of neurodegenerative diseases, enzymes are crucial targets for therapeutic intervention. While direct evidence for this specific compound is lacking, the activities of analogous structures offer a basis for hypothesized interactions.
For instance, hydroxybenzyl alcohol derivatives have been investigated for their neuroprotective effects. A related compound, para-hydroxybenzyl alcohol (HBA), has demonstrated the ability to delay the progression of neurodegenerative disease models. d-nb.infocontecinc.com Mechanistic studies of HBA have shown that it can activate cellular protective pathways, suggesting that the hydroxyl and benzyl alcohol moieties are key to its biological activity. d-nb.infocontecinc.com
The introduction of halogen atoms, such as bromine and fluorine, onto this scaffold can significantly alter its electronic properties, lipophilicity, and binding interactions with enzymes. Fluorine, in particular, is a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity. The electronegativity and small size of the fluorine atom in this compound could influence its interaction with enzyme active sites, potentially leading to inhibitory activity against enzymes implicated in neurodegenerative pathways, such as beta-secretase (BACE1) or cholinesterases. mdpi.com
Antimicrobial Activity of Hydroxy-Substituted Analogues and Related Scaffolds
The benzyl alcohol scaffold itself is known to possess antimicrobial properties. semanticscholar.orgresearchgate.net The antimicrobial activity of alcohols is generally attributed to their ability to denature proteins and disrupt cell membranes. nih.gov The presence of substituents on the aromatic ring can significantly modulate this activity.
Halogenation is a well-established strategy for enhancing the antimicrobial potency of organic compounds. Both bromine and fluorine can increase the lipophilicity of a molecule, facilitating its passage through microbial cell membranes. The position of these halogens on the aromatic ring of this compound is likely to be a critical determinant of its antimicrobial spectrum and efficacy.
Research on related hydroxy-substituted analogues and other halogenated scaffolds has demonstrated significant antimicrobial potential. For example, various substituted tertiary alcohols have shown promising antibacterial and antifungal activities. nih.gov Studies on benzyl alcohol derivatives have indicated that their antibacterial efficacy can be concentration-dependent and may vary between Gram-positive and Gram-negative bacteria. semanticscholar.org The specific substitution pattern can influence the compound's ability to interact with and disrupt key microbial structures or metabolic pathways.
The combination of a hydroxyl group, which can participate in hydrogen bonding, with the electron-withdrawing effects of the bromine and fluorine atoms in this compound could lead to a multi-faceted mechanism of antimicrobial action. This might involve membrane disruption, enzyme inhibition within the microbial cell, or interference with other vital cellular processes. Further research is necessary to elucidate the specific mechanisms and the full antimicrobial spectrum of this particular compound.
Computational and Theoretical Investigations of 5 Bromo 4 Fluoro 2 Hydroxybenzyl Alcohol
Quantum Chemical Studies on Molecular Structure and Electronic Properties
No published data were found for the following analyses of 5-Bromo-4-fluoro-2-hydroxybenzyl alcohol:
Molecular Interactions and Binding Affinity Predictions
Specific molecular docking studies for this compound are not documented in the available literature.
Theoretical Studies on Reaction Mechanisms and Pathways
Computational and theoretical chemistry offer powerful tools to elucidate the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. For this compound, while specific theoretical studies on its reaction mechanisms are not extensively available in the current body of scientific literature, we can extrapolate from computational investigations of analogous substituted benzyl (B1604629) alcohols and phenols to understand potential reaction pathways. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map out potential energy surfaces, identify transition states, and calculate reaction barriers, thereby providing a quantitative understanding of the molecule's reactivity.
Theoretical investigations could illuminate the mechanisms of several key reaction types for this compound, including oxidation of the benzylic alcohol, electrophilic aromatic substitution on the phenyl ring, and nucleophilic substitution at the benzylic carbon.
Oxidation of the Benzylic Alcohol:
The conversion of the alcohol moiety to an aldehyde or a carboxylic acid is a fundamental transformation. Theoretical studies on the oxidation of benzyl alcohol have shown that the reaction mechanism can be significantly influenced by the catalyst and oxidant used. Computational models can be employed to investigate the adsorption energies of the alcohol on a catalyst surface and to determine the energy profile for the dehydrogenation steps. For this compound, theoretical calculations could predict how the electron-withdrawing bromine and fluorine substituents, as well as the electron-donating hydroxyl group, affect the stability of intermediates and the activation energy of the oxidation process.
Hypothetical Data on a Theoretical Oxidation Study
The following table illustrates the type of data that could be generated from a DFT study on the oxidation of this compound to its corresponding aldehyde, using a hypothetical catalyst. The values are for illustrative purposes only.
| Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| O-H bond cleavage | -5.2 | 15.8 | -2.1 | 21.0 |
| C-H bond cleavage | -2.1 | 20.3 | 2.5 | 22.4 |
| Aldehyde desorption | 2.5 | - | 0.0 | - |
Electrophilic Aromatic Substitution:
The bromine, fluorine, and hydroxyl groups on the aromatic ring of this compound direct the regioselectivity of further electrophilic substitution reactions. Theoretical calculations can predict the most likely sites for electrophilic attack by modeling the distribution of electron density in the aromatic ring and calculating the relative energies of the sigma complexes (arenium ions) formed during the reaction. The calculated activation energies for substitution at different positions would provide a quantitative measure of the directing effects of the existing substituents.
Predicted Regioselectivity from a Hypothetical Computational Model
This table demonstrates how computational chemistry could predict the favored position for an incoming electrophile based on calculated activation energies.
| Position of Electrophilic Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |
| C3 (ortho to -OH) | 0.0 | Yes |
| C6 (ortho to -CH2OH) | +4.5 | No |
Nucleophilic Substitution at the Benzylic Carbon:
The benzylic alcohol group can be a leaving group in nucleophilic substitution reactions, often after protonation or conversion to a better leaving group. Theoretical studies can elucidate the mechanism of these substitutions, determining whether they proceed through an S_N1-like pathway involving a stable benzylic carbocation or an S_N2-like pathway with a concerted displacement. The electronic effects of the ring substituents on the stability of a potential carbocation intermediate or on the energy of the S_N2 transition state can be quantified through computational analysis.
Comparative Energy Profile for S_N1 vs. S_N2 Pathways (Hypothetical)
The following table illustrates how theoretical calculations could be used to compare the feasibility of S_N1 and S_N2 reaction pathways for a hypothetical nucleophilic substitution.
| Mechanistic Step | S_N1 Pathway Energy (kcal/mol) | S_N2 Pathway Energy (kcal/mol) |
| Formation of Protonated Alcohol | -10.2 | -10.2 |
| Transition State for Leaving Group Departure | 25.1 | - |
| Formation of Benzylic Carbocation | 18.7 | - |
| Transition State for Nucleophilic Attack | - | 15.8 |
| Formation of Product | -15.3 | -15.3 |
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
As of the current available literature, specific studies detailing the electrochemical characterization of 5-Bromo-4-fluoro-2-hydroxybenzyl alcohol, including techniques such as cyclic voltammetry, are not readily found. Electrochemical analysis is a critical tool for understanding the redox properties of a molecule, which are influenced by its unique structural and electronic features. The introduction of both a bromine and a fluorine atom to the 2-hydroxybenzyl alcohol backbone is expected to significantly modulate its electrochemical behavior.
The electron-withdrawing nature of the halogen substituents, particularly the highly electronegative fluorine atom, would likely increase the oxidation potential of the phenolic hydroxyl group compared to the parent 2-hydroxybenzyl alcohol. This is because these substituents decrease the electron density on the aromatic ring, making the removal of an electron from the hydroxyl group more difficult. Conversely, the bromine atom, while also electron-withdrawing, is less so than fluorine and its larger size could introduce steric effects that may influence the interaction of the molecule with an electrode surface.
A hypothetical cyclic voltammetry study of this compound would be anticipated to reveal an irreversible oxidation peak corresponding to the oxidation of the phenolic hydroxyl group. The potential at which this peak occurs would provide valuable information about the energetic favorability of this process. The exact potential would be dependent on experimental conditions such as the solvent, supporting electrolyte, and the electrode material used.
Applications in Advanced Organic Synthesis, Materials Science, and Biomedical Research
Role as a Key Building Block for Specialty Chemicals and Functional Materials
The strategic placement of bromo, fluoro, and hydroxyl groups makes 5-Bromo-4-fluoro-2-hydroxybenzyl alcohol a versatile building block for a range of specialty chemicals and functional materials. The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in materials science to modulate properties such as thermal stability, lipophilicity, and hydrogen-bonding capabilities. The presence of fluorine can lead to unique intermolecular interactions and influence the conformational properties of molecules, which is crucial in the design of advanced materials longdom.orgresearchgate.net.
While specific research on this compound for materials applications is not extensively documented, the characteristics of its structural class are pertinent. Fluorinated benzyl (B1604629) alcohols, for instance, are studied for their altered hydrogen-bond acidity, which can be a critical factor in designing polymers, liquid crystals, and other functional materials with precisely controlled properties longdom.orgresearchgate.net. The bromo- and hydroxyl- groups offer reactive sites for further chemical modification, allowing this compound to be integrated into larger, more complex molecular architectures. The general utility of bromo-fluoro derivatives is recognized in the synthesis of various specialty chemicals, including agrochemicals and other organic compounds faluckinternational.com.
Precursor in the Synthesis of Pharmaceutically Relevant Compounds
The most significant documented application of this compound is as a key intermediate in the synthesis of complex, pharmaceutically active molecules. Its structure provides a foundational scaffold that is elaborated upon to produce novel therapeutic agents.
Intermediate in Drug Discovery and Development
In the landscape of modern drug discovery, access to unique and functionalized building blocks is paramount. This compound serves as a crucial intermediate in the multi-step synthesis of investigational drugs. A prime example is its role in the preparation of the Selective Androgen Receptor Modulator (SARM) GSK2881078. This compound is synthesized from 5-bromo-4-fluoro-2-hydroxybenzaldehyde (B1336769), which is then reduced to form this compound. This alcohol is a pivotal precursor in constructing the final complex structure of the drug candidate. The synthesis pathway highlights the importance of this alcohol as a non-commercial, yet vital, stepping stone in the development of new therapeutics.
Synthesis of Diverse Therapeutic Agents
The utility of this compound is explicitly demonstrated in the synthesis of GSK2881078, a nonsteroidal SARM investigated for its potential to treat muscle weakness and wasting associated with various illnesses. In the patented synthesis route, this compound is converted into a key intermediate, (5-bromo-4-fluoro-1H-indol-1-yl)(2,2,2-trichloro-1-ethoxyethyl) ether, which is further processed to build the indole (B1671886) core of the final drug molecule. This specific application underscores the compound's value as a precursor to sophisticated therapeutic agents targeting significant medical needs.
Table 1: Role of this compound in Pharmaceutical Synthesis
| Therapeutic Agent | Compound Class | Role of this compound |
|---|---|---|
| GSK2881078 | Selective Androgen Receptor Modulator (SARM) | Key intermediate in the construction of the drug's core indole structure. |
Development of Chemical Probes and Diagnostic Agents
While direct applications of this compound as a chemical probe have not been detailed in available literature, its structural motifs—specifically the phenolic group—are commonly employed in the design of such agents.
Applications in Microbial Infection Detection
The non-fluorinated analog, 5-Bromo-2-hydroxybenzyl alcohol, has been identified as a diagnostic agent used to detect microbial infections biosynth.com. It has shown inhibitory effects against various ophthalmic bacteria biosynth.com. Although this application is not directly attributed to the fluorinated version, it establishes a proof of concept for this class of compounds in diagnostics. The introduction of a fluorine atom could potentially modulate the compound's activity, selectivity, or pharmacokinetic properties, suggesting a potential area for future research and development.
Role as Chemosensors
Phenolic compounds are frequently used as the basis for chemosensors, particularly for detecting fluoride (B91410) ions researchgate.net. The sensor mechanism often involves a reaction with the phenolic hydroxyl group, leading to a detectable change in fluorescence or color researchgate.net. The inherent structure of this compound, containing a phenolic hydroxyl group, makes it a plausible candidate for development into a chemosensor. The electronic properties conferred by the bromo and fluoro substituents could be harnessed to fine-tune the sensing capabilities, such as selectivity and sensitivity, for specific analytes.
Table 2: Potential Applications Based on Structural Analogs
| Application Area | Relevant Structural Analog | Basis for Potential Application |
|---|---|---|
| Microbial Infection Detection | 5-Bromo-2-hydroxybenzyl alcohol | Analog is a known diagnostic agent for microbial infections biosynth.com. |
| Chemosensors | Phenolic Compounds | The phenolic hydroxyl group is a common reactive site in chemosensors researchgate.net. |
No Publicly Available Research on "this compound" in Specified Applications
Despite a comprehensive search of scientific literature and chemical databases, no information was found regarding the applications of the chemical compound "this compound" in the fields of advanced organic synthesis, materials science, or biomedical research, specifically concerning its utilization in catalysis, reaction development, or as a potential agricultural chemical.
Extensive queries aimed at uncovering research on the use of this compound in catalysis and reaction development did not yield any relevant studies or data. Similarly, searches for its potential applications in agricultural chemicals, such as herbicides or fungicides, returned no pertinent results.
The available information does not indicate that this specific compound has been explored for or utilized in the contexts outlined in the user's request. It is possible that research into these applications has not been conducted, or if it has, it is not published in publicly accessible domains.
Therefore, it is not possible to provide an article on the specified topics for "this compound" as there is no scientific basis for such a discussion in the available literature. Further research would be required to determine if this compound has any potential in the requested areas of application.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-4-fluoro-2-hydroxybenzyl alcohol, and how can purity be optimized?
- Methodology :
- Stepwise halogenation : Start with a hydroxybenzyl alcohol precursor (e.g., 2-hydroxybenzyl alcohol) and perform sequential bromination and fluorination. Use catalysts like NaBr/H2SO4 for bromination and Selectfluor® for fluorination .
- Reduction approach : Reduce a pre-halogenated benzaldehyde (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde) using NaBH4 in THF/water, followed by purification via column chromatography (hexanes/EtOAc) to achieve >95% purity .
- Key validation : Monitor reaction progress via TLC and confirm purity using HPLC (>97% by HLC) or GC-MS .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Analytical techniques :
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, fluorine at C4). Fluorine’s deshielding effects (~δ -120 ppm in ¹⁹F NMR) aid positional verification .
- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns (Br: ~1:1 ratio for M+ and M+2 peaks) .
- Melting point analysis : Compare observed mp (e.g., 108–110°C for structurally similar 5-bromo-2-hydroxybenzyl alcohol) to literature values .
Q. What storage conditions are critical to maintaining compound stability?
- Guidelines :
- Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .
- Prepare stock solutions in anhydrous DMSO or ethanol, aliquot to avoid freeze-thaw cycles, and use within 1 month at -20°C .
Advanced Research Questions
Q. How can conflicting data on regioselectivity in bromo-fluoro benzyl alcohol synthesis be resolved?
- Conflict analysis :
- Discrepancies in substitution patterns (e.g., para vs. ortho bromination) may arise from solvent polarity (THF vs. DMF) or temperature .
- Solution : Use computational modeling (DFT) to predict thermodynamic favorability of intermediates, or employ directed ortho-metalation strategies using directing groups like -OH .
Q. What strategies mitigate side reactions during derivatization (e.g., esterification or cross-coupling)?
- Experimental design :
- Protecting groups : Temporarily protect the -OH group with TBSCl (tert-butyldimethylsilyl chloride) to prevent unwanted nucleophilic attacks during Suzuki-Miyaura couplings .
- Catalyst optimization : Use Pd(PPh3)4 with K2CO3 in DMF/H2O (3:1) for aryl halide coupling, ensuring inert atmosphere to prevent Pd black formation .
Q. How can researchers assess the compound’s reactivity in radical-mediated reactions?
- Approach :
- Perform EPR spectroscopy to detect radical intermediates during reactions with AIBN or peroxides.
- Compare kinetic data (e.g., rate constants) with structurally analogous compounds (e.g., 4-bromo-2,6-difluorobenzyl alcohol) to infer substituent effects .
Q. What computational tools predict the compound’s solubility and partition coefficients (logP)?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
